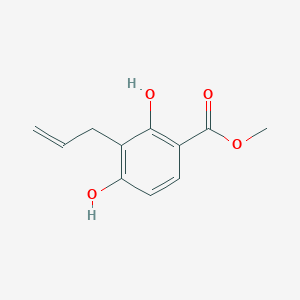

Methyl 3-allyl-2,4-dihydroxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 3-allyl-2,4-dihydroxybenzoate is a useful research compound. Its molecular formula is C11H12O4 and its molecular weight is 208.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Methyl 3-allyl-2,4-dihydroxybenzoate has been investigated for its biological activities, particularly its antioxidant properties. Studies have shown that phenolic compounds like this compound exhibit notable hydrophilic oxygen radical absorbance capacity (ORAC) values, indicating their potential as antioxidant agents in pharmaceutical formulations . Additionally, derivatives of hydroxybenzoates are known to possess anti-inflammatory and anticancer properties, making them candidates for drug development .

Case Study: Anticancer Activity

In a study focusing on the cytotoxic effects of various hydroxybenzoates on cancer cell lines, this compound demonstrated significant inhibitory effects on HepG2 human hepatocellular carcinoma cells. The compound was tested using the MTT assay to assess cell viability, revealing a dose-dependent response that supports its potential as an anticancer agent .

Material Science Applications

The compound's unique chemical structure allows it to be used as a building block in the synthesis of advanced materials. Its allyl group can participate in polymerization reactions, leading to the formation of novel polymers with tailored properties.

This compound serves as an important intermediate in organic synthesis. Its reactivity allows for diverse transformations that can yield valuable compounds.

Synthetic Pathways

- Allylation Reactions : The allyl group can be used in nucleophilic substitution reactions to form more complex structures.

- Esterification : The hydroxyl groups can undergo esterification reactions to produce various esters with different functionalities.

- Cyclization : Under specific conditions, this compound can participate in cyclization reactions leading to cyclic compounds with potential biological activity.

Case Study: Synthesis of Novel Esters

A recent study demonstrated the use of this compound in synthesizing novel esters through a one-pot reaction involving acyl chlorides and catalytic amounts of base. This method yielded esters with improved solubility and bioactivity compared to traditional methods .

Análisis De Reacciones Químicas

Allyl Group Functionalization

The allyl moiety undergoes selective reactions, including oxidation and radical-mediated processes:

Sharpless Asymmetric Dihydroxylation

The allyl group can be converted to a vicinal diol via Sharpless asymmetric dihydroxylation. This stereoselective reaction uses osmium tetroxide (OsO₄) and chiral ligands to yield enantiomerically enriched diols, critical for synthesizing chiral intermediates .

Radical-Mediated β-Scission

Under free-radical polymerization conditions (e.g., with dicumyl peroxide initiators at 130°C), allyl groups may undergo β-scission. For example:

-

Cumyloxy radicals (from peroxide decomposition) abstract allylic hydrogens, forming resonance-stabilized allyl radicals .

-

Subsequent β-scission generates methyl radicals, which initiate polymerization or form acetophenone derivatives .

Hydroxyl Group Reactivity

The 2,4-dihydroxy groups participate in protection/deprotection and coupling reactions:

Protection as Allyl Ethers

Hydroxyl groups are often protected using allyl bromide under basic conditions (K₂CO₃, DMF, 60°C), forming bis-allyl ether derivatives. This strategy prevents unwanted side reactions during subsequent steps .

Example Protocol

| Step | Conditions | Yield |

|---|---|---|

| Allylation | K₂CO₃, DMF, 60°C, 3h | 85% |

| Deprotection | Pd(PPh₃)₄, NaBH₄, THF | 90% |

Esterification and Transesterification

The phenolic hydroxyl groups react with activated esters (e.g., 4-nitrophenyl esters) in the presence of DCC/DMAP, forming stable aromatic esters . Transesterification with methanol under acidic or basic conditions is also feasible .

Ester Group Transformations

The methyl ester undergoes hydrolysis and decarboxylation:

Saponification

Treatment with NaOH (4N, dioxane/H₂O, 60°C) cleaves the ester to yield 3-allyl-2,4-dihydroxybenzoic acid. This reaction is essential for generating carboxylate intermediates for further coupling .

Decarboxylation

Under thermal or photolytic conditions, the carboxylic acid derivative undergoes decarboxylation, forming 3-allyl-1,2,4-trihydroxybenzene derivatives .

Polymerization Behavior

While direct polymerization of allyl esters is challenging due to steric hindrance, indirect pathways exist:

-

Radical Propagation : Allyl radicals generated via β-scission initiate oligomerization, producing low-molecular-weight polymers (DP 8–10) .

-

Electrochemical Polymerization : In the presence of sulfate electrolytes, radical cations form dimeric intermediates (e.g., C–C or C–O coupled products), enabling step-growth polymerization .

Spectroscopic Characterization

Key data for derivatives include:

Propiedades

Número CAS |

79557-59-8 |

|---|---|

Fórmula molecular |

C11H12O4 |

Peso molecular |

208.21 g/mol |

Nombre IUPAC |

methyl 2,4-dihydroxy-3-prop-2-enylbenzoate |

InChI |

InChI=1S/C11H12O4/c1-3-4-7-9(12)6-5-8(10(7)13)11(14)15-2/h3,5-6,12-13H,1,4H2,2H3 |

Clave InChI |

MQVLGWJNQVUNCV-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=C(C(=C(C=C1)O)CC=C)O |

SMILES canónico |

COC(=O)C1=C(C(=C(C=C1)O)CC=C)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.